

# a new antifungal agent that is effective against both yeasts and molds

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## A Comparative Guide to Novel Broad-Spectrum Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is evolving, with several new agents demonstrating potent activity against both yeasts and molds, addressing the critical need for effective treatments for invasive fungal infections. This guide provides an objective comparison of three promising new antifungal agents: Fosmanogepix, Rezafungin, and Ibrexafungerp. The information presented herein is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these novel compounds.

## Executive Summary

Fosmanogepix, Rezafungin, and Ibrexafungerp represent significant advancements in antifungal therapy, each with a distinct mechanism of action and a broad spectrum of activity. Fosmanogepix introduces a novel mechanism by inhibiting the fungal enzyme Gwt1, crucial for GPI-anchor biosynthesis. Rezafungin, a next-generation echinocandin, and Ibrexafungerp, a first-in-class triterpenoid, both target the synthesis of  $\beta$ -(1,3)-D-glucan, a key component of the fungal cell wall, albeit through different binding interactions. These agents exhibit potent *in vitro* activity against a wide range of pathogenic yeasts and molds, including resistant strains.

## Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity of Fosmanogepix (active form, Manogepix), Rezafungin, and Ibrexafungerp against key pathogenic yeast and mold species. Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds are presented as MIC/MEC50 and MIC/MEC90 values (in  $\mu\text{g/mL}$ ), representing the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data is compiled from various studies employing Clinical and Laboratory Standards Institute (CLSI) and/or European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: Comparative In Vitro Activity Against Common Candida Species

Organism	Fosmanogepix (Manogepix) MIC ( $\mu\text{g/mL}$ )	Rezafungin MIC ( $\mu\text{g/mL}$ )	Ibrexafungerp MIC ( $\mu\text{g/mL}$ )
Candida albicans	0.008 / 0.016[1]	0.03 / 0.06[2][3]	0.062 / 0.125[4]
Candida glabrata	0.015 / 0.03[1]	0.06 / 0.12[3]	0.25 / 0.5[4][5]
Candida parapsilosis	0.008 / 0.016[1]	1 / 2[2]	0.125 / 0.25[4][5]
Candida tropicalis	0.008 / 0.016[1]	0.03 / 0.06[2]	0.5 / 2[4][5]
Candida krusei	>4 / >4	0.03 / 0.06[2]	0.5 / 1[4][5]
Candida auris	0.004 / 0.015[6]	0.06 / 0.125	0.5 / 1[7]

Table 2: Comparative In Vitro Activity Against Common Aspergillus Species

Organism	Fosmanogepix (Manogepix) MEC ( $\mu$ g/mL)	Rezafungin MEC ( $\mu$ g/mL)	Ibrexafungerp MEC ( $\mu$ g/mL)
Aspergillus fumigatus	0.03 / 0.06[8][9]	0.03 / 0.125[10]	0.04 / 0.092[11][12]
Aspergillus flavus	0.03 / 0.06[8]	$\leq$ 0.015 / 0.03[10]	0.125 / 0.25
Aspergillus niger	0.015 / 0.03[8]	$\leq$ 0.015 / 0.03[10]	0.06 / 0.125
Aspergillus terreus	0.03 / 0.06[8]	$\leq$ 0.015 / 0.03[10]	0.125 / 0.25

## Experimental Protocols

The in vitro susceptibility data presented in this guide were predominantly generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a summary of the key aspects of these broth microdilution methods.

## CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)

The CLSI reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38) are internationally recognized standards.[8][13][14]

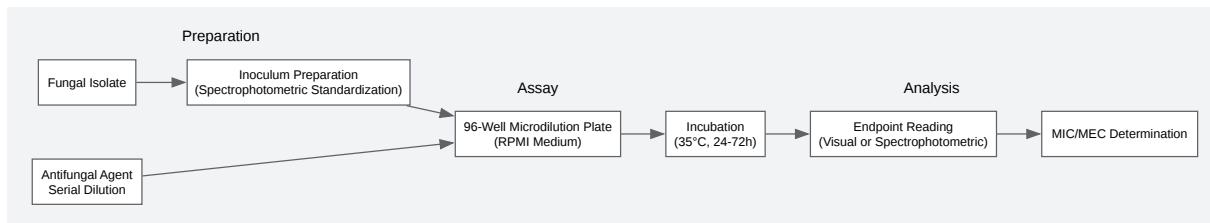
- Medium: RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid is the standard medium.
- Inoculum Preparation: Yeast inocula are prepared by spectrophotometrically standardizing a cell suspension to achieve a final concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL.
- Incubation: Microdilution plates are incubated at 35°C. Incubation times are typically 24-48 hours for yeasts and can extend to 72 hours or longer for some molds, depending on their growth rate.

- Endpoint Reading: For azoles and polyenes, the MIC is the lowest concentration that causes a significant reduction in growth (typically  $\geq 50\%$  for yeasts and 100% for molds) compared to the drug-free control. For echinocandins and other agents targeting the cell wall, the MEC for molds is the lowest concentration at which aberrant, short, and branched hyphal growth is observed.

## EUCAST Broth Microdilution Method (E.Def 7.3 for Yeasts and E.Def 9.3 for Molds)

The EUCAST methodology provides an alternative standardized approach for antifungal susceptibility testing.

- Medium: RPMI 1640 broth supplemented with 2% glucose is used for both yeasts and molds.[\[12\]](#)
- Inoculum Preparation: Inoculum concentrations are spectrophotometrically standardized to a final concentration of  $1-5 \times 10^5$  CFU/mL for both yeasts and molds.
- Incubation: Plates are incubated at 35-37°C for 24-48 hours.
- Endpoint Reading: MIC endpoints are determined spectrophotometrically at 530 nm or visually. For most antifungal classes, the MIC is defined as 50% growth inhibition for yeasts and complete growth inhibition for molds compared to the drug-free control. For echinocandins against molds, the MEC is determined similarly to the CLSI method.



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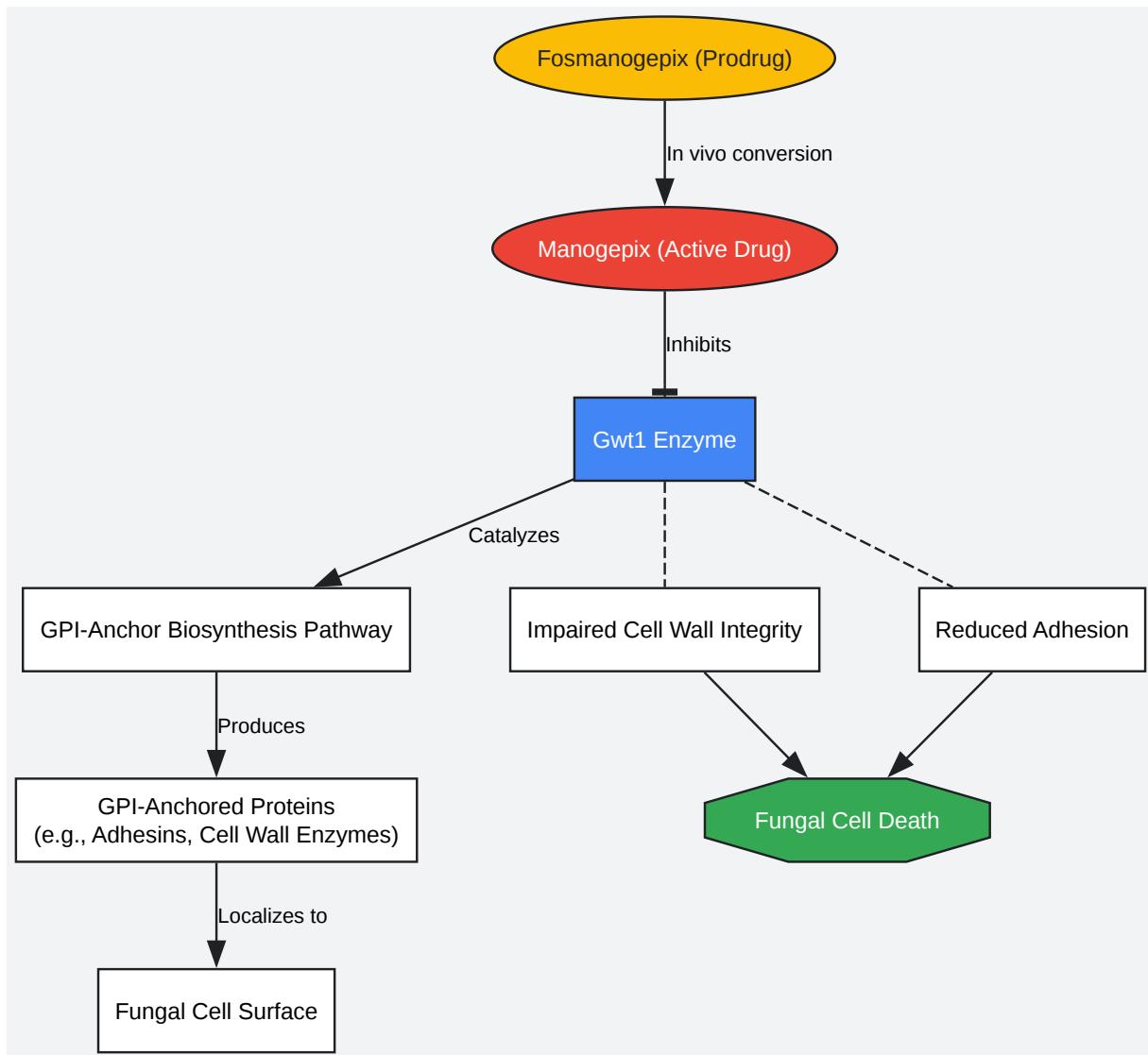
Experimental workflow for antifungal susceptibility testing.

## Signaling Pathways and Mechanisms of Action

A fundamental understanding of the mechanism of action is crucial for the development and application of new antifungal agents. The following diagrams illustrate the signaling pathways targeted by Fosmanogepix, Rezafungin, and Ibrexafungerp.

### Fosmanogepix: Inhibition of GPI-Anchor Biosynthesis

Fosmanogepix is a prodrug that is converted in vivo to its active form, manogepix. Manogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[15][16] This enzyme plays a critical role in the early stages of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[16] GPI anchors are essential for the proper localization and function of a wide array of cell surface proteins, including adhesins and cell wall remodeling enzymes. By inhibiting Gwt1, manogepix disrupts the synthesis of these crucial proteins, leading to a loss of cell wall integrity, impaired adhesion, and ultimately, fungal cell death.[17]



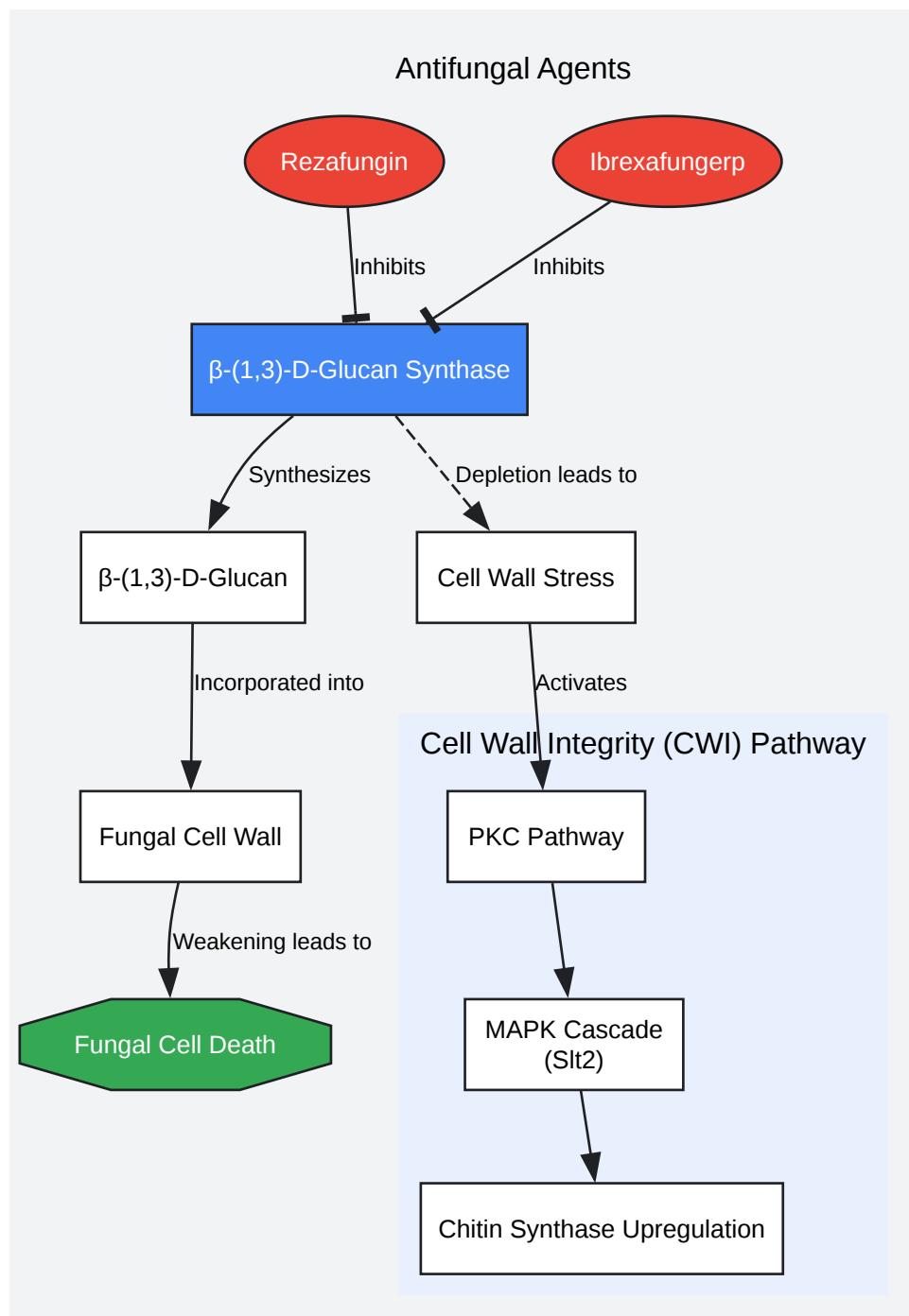
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Fosmanogepix mechanism of action via Gwt1 inhibition.

## Rezafungin and Ibrexafungerp: Targeting $\beta$ -(1,3)-D-Glucan Synthesis and the Cell Wall Integrity Pathway

Rezafungin and Ibrexafungerp both inhibit the enzyme  $\beta$ -(1,3)-D-glucan synthase, which is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a major structural component of the fungal cell wall.<sup>[18]</sup> This inhibition leads to a weakened cell wall, osmotic instability, and cell lysis. The depletion of  $\beta$ -(1,3)-D-glucan triggers the Cell Wall Integrity (CWI) signaling pathway, a

compensatory stress response. This pathway, primarily mediated by the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascade, attempts to remodel the cell wall by increasing chitin synthesis. However, in the presence of potent glucan synthase inhibitors, this compensatory mechanism is often insufficient to prevent cell death.



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Inhibition of  $\beta$ -(1,3)-D-glucan synthesis and the CWI pathway.

## Conclusion

Fosmanogepix, Rezafungin, and Ibrexafungerp are promising new antifungal agents with potent and broad-spectrum activity against both yeasts and molds. Their distinct mechanisms of action, including the novel target of Fosmanogepix, offer potential advantages in overcoming existing antifungal resistance. The comparative in vitro data presented in this guide, alongside an understanding of their molecular targets and the standardized methods for their evaluation, provide a valuable resource for the scientific and drug development communities. Further clinical investigation is ongoing and will be critical in defining the therapeutic roles of these important new agents in the management of invasive fungal infections.

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